molecular formula C10H10O2S2 B060408 4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid CAS No. 175202-54-7

4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid

Cat. No. B060408
CAS RN: 175202-54-7
M. Wt: 226.3 g/mol
InChI Key: NSQNHJRGWHJONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid, also known as DMBC, is a chemical compound that belongs to the family of benzo[c]thiophenes. DMBC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors, which are involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by DMBC leads to an increase in the levels of endocannabinoids, which can have therapeutic benefits in various diseases.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors, which are involved in various physiological processes, including pain sensation, mood regulation, and appetite control. The increase in endocannabinoid levels by this compound can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have anti-tumor effects in various cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid is its potency as an FAAH inhibitor, which allows for a lower dosage and fewer side effects compared to other FAAH inhibitors. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid. One area of research is the development of more water-soluble analogs of this compound, which can improve its bioavailability and efficacy. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the development of selective FAAH inhibitors, which can target specific isoforms of FAAH, can improve the specificity and efficacy of FAAH inhibition.

Synthesis Methods

The synthesis of 4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid involves several steps, starting from commercially available starting materials. The first step is the reaction of 2-bromo-1-(methylthio)benzene with 2-methylfuran in the presence of a palladium catalyst to form 4,5-dihydro-1-(methylthio)benzo[c]furan. This intermediate is then subjected to a cyclization reaction with sulfur in the presence of a Lewis acid catalyst to form this compound.

Scientific Research Applications

4,5-Dihydro-1-(methylthio)benzo(C)thiophene-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of pain. In preclinical studies, this compound has been shown to be effective in reducing pain in various animal models of chronic pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential anti-inflammatory and anti-tumor effects.

properties

CAS RN

175202-54-7

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxylic acid

InChI

InChI=1S/C10H10O2S2/c1-13-10-7-5-3-2-4-6(7)8(14-10)9(11)12/h3,5H,2,4H2,1H3,(H,11,12)

InChI Key

NSQNHJRGWHJONB-UHFFFAOYSA-N

SMILES

CSC1=C2C=CCCC2=C(S1)C(=O)O

Canonical SMILES

CSC1=C2C=CCCC2=C(S1)C(=O)O

Origin of Product

United States

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